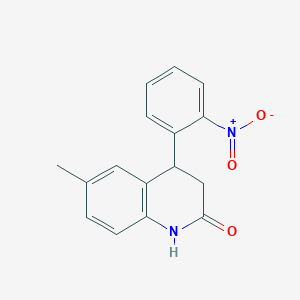
6-methyl-4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 6-methyl-4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. Additionally, it has been shown to have antioxidant properties, which could help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
Studies have shown that 6-methyl-4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone has a range of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines and to inhibit the activity of certain enzymes that are involved in the inflammatory response. Additionally, it has been shown to have antioxidant properties, which could help to protect cells from damage caused by free radicals.
実験室実験の利点と制限
One advantage of using 6-methyl-4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, it has been shown to have a range of biochemical and physiological effects, which could make it useful in a variety of research applications. However, one limitation is that it can be difficult and expensive to synthesize, which could limit its use in some experiments.
将来の方向性
There are many potential future directions for research on 6-methyl-4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone. Some possible areas of research include:
1. Further studies on the mechanism of action of this compound, in order to better understand how it works at a molecular level.
2. Development of new drugs based on the structure of 6-methyl-4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone, in order to take advantage of its anti-inflammatory and antioxidant properties.
3. Studies on the potential use of this compound in the treatment of various diseases, such as arthritis and cancer.
4. Investigation of the potential use of this compound as a tool for studying the inflammatory response and other physiological processes.
5. Development of new synthesis methods that are more efficient and cost-effective, in order to make this compound more widely available for research purposes.
In conclusion, 6-methyl-4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a range of biochemical and physiological effects, and could be useful in the development of new drugs for the treatment of various diseases. Further research is needed in order to fully understand the mechanism of action of this compound and to explore its potential applications in the field of scientific research.
合成法
6-methyl-4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone can be synthesized using a variety of methods. One common method involves the reaction of 2-nitrobenzaldehyde with 6-methyl-1,2,3,4-tetrahydroquinoline in the presence of a base such as sodium methoxide. This reaction results in the formation of 6-methyl-4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone.
科学的研究の応用
6-methyl-4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential applications in scientific research. One area of research that has shown promise is in the development of new drugs for the treatment of various diseases. Studies have shown that this compound has anti-inflammatory and antioxidant properties, which could make it useful in the treatment of conditions such as arthritis and cancer.
特性
IUPAC Name |
6-methyl-4-(2-nitrophenyl)-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-10-6-7-14-13(8-10)12(9-16(19)17-14)11-4-2-3-5-15(11)18(20)21/h2-8,12H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQHIQGSYBZUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CC2C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387163 |
Source


|
| Record name | ST075712 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-(2-nitrophenyl)-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
6048-11-9 |
Source


|
| Record name | ST075712 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[5-nitro-2-(1-piperazinyl)phenyl]sulfonyl}morpholine](/img/structure/B5156969.png)

![4-[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]-1-(3-isoxazolylcarbonyl)piperidine](/img/structure/B5156978.png)
![N-(2-fluorophenyl)-N'-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B5156979.png)

![N~2~-(3-chloro-2-methylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5156987.png)
![2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B5157005.png)

![4-{[2-(4-carboxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B5157011.png)

![2-[(4-methylphenyl)thio]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5157021.png)
![propyl 4-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoate](/img/structure/B5157028.png)
![5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid](/img/structure/B5157040.png)
![N-cyclopropyl-4-methyl-N-[(2E)-3-phenyl-2-propen-1-yl]-1H-imidazole-2-carboxamide trifluoroacetate](/img/structure/B5157053.png)